molecular formula C14H18N2O B3007532 Schembl20594570 CAS No. 1190946-29-2

Schembl20594570

Cat. No. B3007532
CAS RN: 1190946-29-2
M. Wt: 230.311
InChI Key: ZPTXWXVQWSAOBA-ZDUSSCGKSA-N
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Description

Schembl20594570 is a chemical compound that has shown potential in scientific research applications. This compound has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

  • Fostering Fifth Graders' Scientific Creativity through Problem-Based Learning : This study explores the use of Problem-Based Learning (PBL) to enhance scientific creativity among fifth graders. It focuses on problem-solving, understanding scientific phenomena, advancing scientific knowledge, and improvisation skills. The findings suggest that PBL activities positively impact fostering scientific creativity in science lessons (Siew, Chong, & Lee, 2015).

  • A Scientific Creativity Test for Secondary School Students : This paper describes the development of a test for measuring scientific creativity in secondary school students. The study found that scientific creativity increases with age and that science ability is necessary but not sufficient for scientific creativity (Hu & Adey, 2002).

  • Technological Paradigms and Technological Trajectories : This research examines the similarities between technological research and science, exploring the relationship between a firm's technological progress and economic success. It discusses technological paradigms and trajectories in firms, offering a model for determining advantageous technological paths and innovative processes (Dosi, 1982).

  • Characterization of De Novo Transcriptome for Waterhemp : This study provides insights into gene discovery and polymorphism detection in a major weed species, demonstrating the value of 454 sequencing in scientific research (Riggins, Peng, Stewart, & Tranel, 2010).

  • E-science Infrastructures for Molecular Modeling and Parametrization : This paper describes e-science infrastructures like SEAGrid and ParamChem, highlighting their role in computational scientific research and molecular force-field parametrization (Shen, Fan, & Pamidighantam, 2014).

Mechanism of Action

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions that occur within a cell . They involve multiple steps, each catalyzed by a different enzyme, leading to the transformation of molecules into different substances . These pathways can be affected by the introduction of a compound like SCHEMBL20594570.

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound . This includes understanding the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties These properties can impact the bioavailability of the compound, or how much of the compound reaches its target site in the body

Action Environment

The action environment refers to how environmental factors can influence the compound’s action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other molecules

properties

IUPAC Name

(8aS)-2-benzyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTXWXVQWSAOBA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(=O)CC2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC(=O)C[C@H]2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190946-29-2
Record name (8aS)-2-benzyl-octahydropyrrolo[1,2-a]piperazin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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